DAPI (dilactate)

Description

BenchChem offers high-quality DAPI (dilactate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DAPI (dilactate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

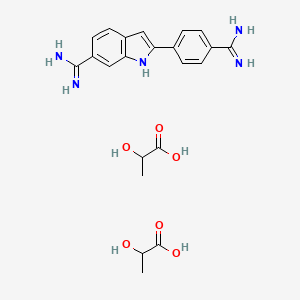

Molecular Formula |

C22H27N5O6 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid |

InChI |

InChI=1S/C16H15N5.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6) |

InChI Key |

UPGPSXFDIFAZIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

DAPI Dilactate: A Technical Guide for Cellular and Molecular Research

An in-depth examination of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a vital fluorescent stain for visualizing cellular nuclei and assessing cell health in a range of research applications.

DAPI dilactate is a highly effective blue fluorescent stain widely utilized in molecular and cellular biology to label DNA.[1] Its primary application lies in the visualization of cell nuclei, making it an indispensable tool for fluorescence microscopy, flow cytometry, and other cell imaging techniques.[2] The dilactate salt form of DAPI is noted for its improved water solubility compared to the more common dihydrochloride (B599025) salt, facilitating easier preparation of stock solutions.[3][4][5]

Core Applications in Research

DAPI's utility in research is extensive, spanning several key areas of investigation:

-

Nuclear Counterstaining: DAPI is a popular nuclear counterstain in multicolor fluorescent techniques.[6] Its distinct blue fluorescence provides a stark contrast to green, yellow, or red fluorescent probes, allowing for precise localization of other cellular structures relative to the nucleus.

-

Cell and Tissue Staining: It is commonly used in fluorescence microscopy to stain the DNA of both fixed and live cells, enabling researchers to visualize and assess the health and morphology of cell nuclei.[2][7] While it can penetrate the membranes of live cells, it does so less efficiently than in fixed cells, where membrane integrity is compromised.[8][9]

-

Apoptosis Studies: DAPI is instrumental in identifying apoptotic cells. Changes in nuclear morphology, such as chromatin condensation and fragmentation, which are hallmarks of apoptosis, can be readily visualized with DAPI staining.[2][7]

-

Cell Cycle Analysis: By binding to DNA, DAPI allows for the quantification of DNA content within a cell population.[10] This is particularly useful in flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[10][11]

-

Viability Assays: As DAPI is largely excluded from live cells with intact plasma membranes, it can serve as a marker for cell viability.[12] Dead or membrane-compromised cells will exhibit bright blue fluorescence upon DAPI staining.[12]

-

Mycoplasma Detection: DAPI can also be used to detect mycoplasma contamination in cell cultures. The DNA of these contaminating organisms will be stained by DAPI, appearing as small fluorescent particles outside of the cell nuclei.[9][13]

-

Neuroscience Research: In neuroscience, DAPI is used to label neuronal cells, aiding in the study of neural networks and brain architecture.[2]

-

Drug Development: Researchers in drug development utilize DAPI to evaluate the effects of new pharmaceutical compounds on cell viability and proliferation.[2]

Mechanism of Action

DAPI functions by binding strongly to double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions within the minor groove.[8][9][10] Upon binding to dsDNA, the fluorescence of DAPI is enhanced approximately 20-fold.[6][14] This significant increase in fluorescence is attributed to the displacement of water molecules from both the DAPI molecule and the minor groove of the DNA.[6] While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a longer emission wavelength (around 500 nm compared to ~460 nm for dsDNA-bound DAPI).[4]

Figure 1. Simplified signaling pathway of DAPI's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for the use of DAPI dilactate in research.

Table 1: Spectral Properties

| Property | Wavelength (nm) |

| Excitation Maximum (bound to dsDNA) | 358[4][6][8] |

| Emission Maximum (bound to dsDNA) | 461[4][6][8] |

| Emission Maximum (bound to RNA) | ~500[4] |

Table 2: Molecular and Chemical Properties

| Property | Value |

| Molecular Weight | 457.48 g/mol [1][4] |

| Molecular Formula | C₁₆H₁₅N₅ · 2C₃H₆O₃[1] |

| Solubility | Water[4] |

| Purity | ≥98% (HPLC) |

Table 3: Common Working Concentrations

| Application | Working Concentration |

| Fluorescence Microscopy (Adherent Cells) | 300 nM[14][15][16] |

| Flow Cytometry (Suspension Cells) | 3 µM[15][16] |

| Chromosome FISH | 30 nM[6][15] |

| General Fixed Cell Staining | 1 µg/mL[3][17] |

| Live Cell Staining | 10 µg/mL[17] |

| Cell Cycle Analysis (Flow Cytometry) | 10 µg/mL[11] |

Experimental Protocols

Detailed methodologies for common applications of DAPI dilactate are provided below.

Preparation of DAPI Stock Solution

To prepare a 5 mg/mL DAPI dilactate stock solution (10.9 mM), dissolve 10 mg of DAPI dilactate powder in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF).[6][14] The stock solution should be stored in aliquots at -20°C or -80°C in the dark to avoid repeated freeze-thaw cycles.[3] For short-term storage, the solution can be kept at 2-8°C, protected from light, for up to 6 months.[3][18]

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

-

Sample Preparation: Culture adherent cells on sterile coverslips.

-

Fixation (Optional but Recommended): Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 20 minutes in the dark.[13]

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).[13]

-

Staining: Dilute the DAPI stock solution to a working concentration of 300 nM in PBS.[14][15] Add enough of the working solution to completely cover the cells and incubate for 1-5 minutes at room temperature, protected from light.[14][15]

-

Final Washes: Rinse the sample several times with PBS to remove unbound dye.[14][15]

-

Mounting: Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.[14][15]

-

Visualization: View the sample using a fluorescence microscope with a filter set appropriate for DAPI (UV excitation).[14][15]

Figure 2. Experimental workflow for DAPI staining of adherent cells.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

-

Cell Preparation: Collect a cell suspension of 2 x 10⁵ to 1 x 10⁶ cells. Pellet the cells by centrifugation and discard the supernatant.

-

Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of PBS. Slowly add the cell suspension to 4 mL of ice-cold absolute ethanol (B145695) while vortexing to fix and permeabilize the cells. Incubate at -20°C for 5-15 minutes.

-

Rehydration: Pellet the cells by centrifugation, discard the ethanol, and resuspend the pellet in 5 mL of PBS. Allow the cells to rehydrate for 15 minutes.[14][19]

-

Staining: Prepare a staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40).[15] Dilute the DAPI stock solution to a working concentration of 3 µM in the staining buffer.[15] Centrifuge the rehydrated cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of the DAPI working solution.[15]

-

Incubation: Incubate for 15 minutes at room temperature.[15]

-

Analysis: Analyze the cells by flow cytometry in the presence of the dye.[15]

Protocol 3: Cell Viability Assay

-

Cell Preparation: Prepare a single-cell suspension from your sample.

-

Staining: Add DAPI to the cell suspension at a final concentration appropriate for viability testing (often in the range of 1-10 µg/mL).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

-

Analysis: Analyze the cells promptly by flow cytometry or fluorescence microscopy. Live cells will show minimal to no fluorescence, while dead or dying cells with compromised membranes will exhibit bright blue fluorescence.[12][20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DAPI dilactate | TargetMol [targetmol.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. biotium.com [biotium.com]

- 6. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 7. astorscientific.us [astorscientific.us]

- 8. betalifesci.com [betalifesci.com]

- 9. DAPI - Wikipedia [en.wikipedia.org]

- 10. bosterbio.com [bosterbio.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. beckman.com [beckman.com]

- 13. youtube.com [youtube.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. biotium.com [biotium.com]

- 18. Invitrogen DAPI and Hoechst Nucleic Acid Stains 1 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 19. static.igem.org [static.igem.org]

- 20. bioradiations.com [bioradiations.com]

DAPI Dilactate vs. Dihydrochloride: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive comparison of DAPI dilactate and DAPI dihydrochloride (B599025). This document focuses on the critical parameters of solubility and stability, offering quantitative data, detailed experimental protocols, and visual aids to facilitate informed decisions in experimental design.

Executive Summary

4',6-diamidino-2-phenylindole (DAPI) is a widely used fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] Its distinct blue fluorescence makes it an invaluable tool for visualizing cell nuclei in a variety of applications, including fluorescence microscopy, flow cytometry, and cell viability assays.[2][3] DAPI is commercially available in two common salt forms: dilactate and dihydrochloride. While both forms are effective for nuclear staining, they exhibit key differences in their physicochemical properties, primarily solubility, which can impact their handling and application in specific experimental contexts. This guide elucidates these differences to aid researchers in selecting the appropriate DAPI salt for their needs.

Physicochemical Properties and Formulations

DAPI is a cationic molecule that is typically supplied as a salt to improve its handling and solubility. The two most common forms are the dihydrochloride and dilactate salts.

-

DAPI Dihydrochloride: This is a common and widely used form of DAPI.[4]

-

DAPI Dilactate: This form is noted for its enhanced water solubility compared to the dihydrochloride salt.[4][5][6]

The molecular weights of the two forms are as follows:

| DAPI Salt Form | Molecular Weight ( g/mol ) |

| Dihydrochloride | 350.3[7] |

| Dilactate | 457.5 |

Solubility Comparison

The primary distinction between DAPI dilactate and DAPI dihydrochloride lies in their solubility profiles. The dilactate salt is generally considered to be more soluble in aqueous solutions.[4][5][6][8]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of both DAPI salts in various solvents.

Table 1: Solubility of DAPI Dihydrochloride

| Solvent | Solubility | Notes |

| Water | 5.56 mg/mL (15.87 mM)[9] | Requires sonication, warming, and heating to 60°C for dissolution.[9] |

| DMSO | ≤ 14 mg/mL[10] | Up to 75 mg/mL (214.13 mM) with ultrasonication.[9] |

| Ethanol | ≤ 0.2 mg/mL[10] | Sparingly soluble.[10] |

| Dimethylformamide (DMF) | ≤ 0.2 mg/mL[10] | |

| Phosphate-Buffered Saline (PBS) | Insoluble/Poorly Soluble[11] | Not recommended for preparing stock solutions.[11][12] |

Table 2: Solubility of DAPI Dilactate

| Solvent | Solubility | Notes |

| Water | 20 mg/mL[13] | More readily soluble than the dihydrochloride salt.[4][5] |

| PBS | Insoluble[13] |

Stability of DAPI Solutions

Proper storage is crucial to maintain the stability and performance of DAPI solutions. When handled correctly, DAPI solutions are stable for at least six months.[12]

Table 3: Recommended Storage and Stability of DAPI Solutions

| Solution Type | Storage Temperature | Duration | Light Protection |

| Stock Solution (in water or DMF) | -20°C or -80°C[9][12] | Long-term (≥ 6 months)[12] | Protect from light[7][12] |

| Stock Solution (in water or DMF) | 2-8°C[12][14] | Short-term (up to 6 months)[12] | Protect from light[7][12] |

| Working Solution (in PBS) | 4°C[15] | Up to 1 month[7][16] | Store in the dark[15][16] |

Key Stability Considerations:

-

Light Sensitivity: DAPI solutions are sensitive to light and should be stored in dark containers or wrapped in foil to prevent photobleaching.[7]

-

Freeze-Thaw Cycles: It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[9][17]

-

pH: The DAPI-DNA complex is stable over a pH range of 4 to 11.[7][10]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of DAPI solutions for nuclear staining.

Preparation of DAPI Stock Solution (5 mg/mL)

This protocol describes the preparation of a concentrated stock solution from either DAPI dilactate or dihydrochloride powder.

Materials:

-

DAPI dilactate or DAPI dihydrochloride powder (10 mg vial)

-

Deionized water (diH₂O) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Vortexer or sonicator

Procedure:

-

Add 2 mL of diH₂O or DMF to the 10 mg vial of DAPI powder to achieve a 5 mg/mL stock solution.[18] This corresponds to a concentration of 14.3 mM for the dihydrochloride salt and 10.9 mM for the dilactate salt.[18]

-

Vortex or sonicate the solution to ensure complete dissolution.[18] DAPI dihydrochloride may require more time and sonication to dissolve completely in water.[18]

-

Aliquot the stock solution into smaller, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.

DAPI Stock Solution Preparation Workflow

Preparation of DAPI Working Solution for Fixed Cell Staining

This protocol details the dilution of the stock solution to a working concentration for staining fixed cells.

Materials:

-

DAPI stock solution (5 mg/mL)

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge tubes

Procedure:

-

Dilute the 5 mg/mL DAPI stock solution in PBS to a final working concentration. A typical working concentration for staining fixed cells is between 0.1 and 1 µg/mL.[1]

-

For example, to prepare a 300 nM working solution from a 14.3 mM stock solution, first create an intermediate dilution by adding 2.1 µL of the stock to 100 µL of PBS to make a 300 µM solution.[19] Then, dilute this intermediate solution 1:1000 in PBS.[19]

-

The working solution should be prepared fresh for optimal results, although it can be stored at 4°C for up to one month if protected from light.[7][16]

Protocol for Staining Fixed Adherent Cells

This protocol outlines the steps for staining the nuclei of fixed adherent cells grown on coverslips.

Materials:

-

Fixed and permeabilized cells on coverslips

-

DAPI working solution (e.g., 300 nM in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium (optional, with antifade reagent)

Procedure:

-

Wash the fixed and permeabilized cells 1-3 times with PBS.[19]

-

Add a sufficient volume of the DAPI working solution to completely cover the cells on the coverslip.

-

Incubate for 1-5 minutes at room temperature, protected from light.[19]

-

Remove the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye.[19]

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation ~358 nm, Emission ~461 nm).[20]

Fixed Cell Staining Workflow

Mechanism of Action and Applications

DAPI is a fluorescent dye that specifically binds to the minor groove of double-stranded DNA (dsDNA), with a preference for A-T rich regions.[1] This binding results in a significant, approximately 20-fold, enhancement of its fluorescence.[21] While DAPI can also bind to RNA, the fluorescence quantum yield is much lower, and the emission maximum is shifted to a longer wavelength (around 500 nm).[21]

Due to its DNA-binding properties, DAPI is widely used in various applications:

-

Nuclear Counterstaining: In fluorescence microscopy, DAPI is commonly used to visualize cell nuclei, providing a reference for the location of other stained cellular components.[4][21]

-

Cell Cycle Analysis: The intensity of DAPI fluorescence is proportional to the amount of DNA, allowing for the differentiation of cells in different phases of the cell cycle by flow cytometry.[2]

-

Apoptosis Detection: DAPI can be used to identify apoptotic cells, which exhibit characteristic nuclear condensation and fragmentation.[2][7]

-

Mycoplasma Detection: It can be used to detect mycoplasma contamination in cell cultures, as the mycoplasma DNA will also be stained.[2]

DAPI Mechanism of Action

Conclusion

The choice between DAPI dilactate and DAPI dihydrochloride primarily depends on the desired solvent for preparing the stock solution. DAPI dilactate offers superior solubility in water, making it a more convenient option for researchers who prefer to avoid organic solvents like DMF or DMSO. However, both forms are effective for nuclear staining when properly dissolved and stored. By following the detailed protocols and stability guidelines outlined in this document, researchers can ensure reliable and reproducible results in their experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. DAPI dilactate | TargetMol [targetmol.com]

- 6. Biotium DAPI, 10mg/mL in H2O, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. What do I dissolve DAPI in? | AAT Bioquest [aatbio.com]

- 12. asone-int.com [asone-int.com]

- 13. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. DAPI reconstitution and viability staining [protocols.io]

- 16. DAPI Staining Protocol [ruthazerlab.mcgill.ca]

- 17. DAPI | Cell Signaling Technology [cellsignal.com]

- 18. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 19. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 20. optolongfilter.com [optolongfilter.com]

- 21. DAPI Counterstaining Protocols | Thermo Fisher Scientific - CA [thermofisher.com]

An In-depth Technical Guide to the Mechanism of DAPI Binding to AT-Rich DNA Regions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism governing the interaction between 4′,6-diamidino-2-phenylindole (DAPI) and double-stranded DNA (dsDNA), with a particular focus on its pronounced preference for Adenine-Thymine (AT) rich regions.

Introduction to DAPI

DAPI is a fluorescent stain that binds strongly to DNA.[1] First synthesized in 1971, it has become an indispensable tool in fluorescence microscopy, flow cytometry, and other nucleic acid-based assays.[1][] A key characteristic of DAPI is its ability to pass through intact cell membranes, allowing for the staining of both live and fixed cells, although it is more efficient in the latter.[1][] The fluorescence of DAPI is significantly enhanced upon binding to dsDNA, a property that makes it an excellent probe for visualizing cell nuclei and chromosomes.[3][4]

Primary Binding Mechanism: Minor Groove Association

The predominant mode of DAPI interaction with dsDNA is through binding to the minor groove.[5][6] This interaction is highly specific for sequences containing clusters of AT base pairs.[1][5] The affinity for AT-rich regions is attributed to a combination of factors:

-

Structural Complementarity: The narrowness of the minor groove in B-DNA at AT-rich sequences provides a snug fit for the DAPI molecule.[7]

-

Hydrogen Bonding: The amidino groups of DAPI form hydrogen bonds with the N3 of adenine (B156593) and O2 of thymine (B56734) bases on the floor of the minor groove.[8]

-

Van der Waals Forces: Favorable van der Waals contacts between the hydrophobic DAPI molecule and the walls of the minor groove further stabilize the complex.[8]

-

Electrostatic Interactions: The positively charged DAPI molecule is attracted to the negatively charged phosphate (B84403) backbone of DNA.[7]

The binding of DAPI displaces ordered water molecules from the minor groove, a process that contributes favorably to the binding enthalpy and results in a ~20-fold enhancement of its fluorescence quantum yield.[3][9][10]

Figure 1: DAPI binding to the minor groove of AT-rich DNA.

Biophysical and Quantitative Characteristics

The interaction between DAPI and DNA can be characterized by several key quantitative parameters that are crucial for experimental design and data interpretation in research and drug development.

Binding Affinity and Stoichiometry

The strength of the DAPI-DNA interaction is typically described by the dissociation constant (Kd), with lower Kd values indicating higher affinity.[11] DAPI exhibits a significantly higher affinity for AT-rich sequences compared to GC-rich sequences. Force spectroscopy studies have decoupled two main binding modes, revealing that minor groove binding is the high-affinity interaction, while intercalation is a lower-affinity mode that becomes more significant at higher DAPI concentrations.[12]

| Binding Mode | Target DNA Sequence | Dissociation Constant (Kd) | Technique |

| Minor Groove Binding | λ-DNA (AT-rich) | ~10-7 M (100 nM) | Force Spectroscopy |

| Intercalation | λ-DNA (GC-rich sites) | ~10-5 M (10,000 nM) | Force Spectroscopy |

Table 1: Comparison of DAPI Binding Affinities. Data sourced from force spectroscopy studies which distinguish between the two primary binding modes.[12]

Spectroscopic Properties

The fluorescence of DAPI is highly sensitive to its environment. When bound to the minor groove of dsDNA, its quantum yield increases by approximately 20-fold.[3][4]

| State of DAPI | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield |

| Free in solution | ~340 | ~488 | 1x |

| Bound to dsDNA (AT) | 358 | 461 | ~20x |

| Bound to RNA (AU) | ~360 | ~500 | ~4x |

Table 2: Spectroscopic Properties of DAPI. Data compiled from multiple sources.[1][][10][13]

Alternative Binding Modes

While minor groove binding at AT sites is the primary and highest affinity interaction, DAPI can also bind to DNA through other mechanisms:

-

Intercalation: At higher concentrations or in GC-rich regions where the minor groove is wider, DAPI can intercalate between base pairs.[12][14][15] This mode is characterized by a lower binding affinity and different spectroscopic signatures.[12]

-

RNA Binding: DAPI also binds to double-stranded RNA, likely via intercalation at AU sites, but the resulting fluorescence is weaker and red-shifted compared to its DNA-bound state.[1][10][16]

Key Experimental Methodologies

Several biophysical techniques are employed to quantitatively study the DAPI-DNA interaction. Below are detailed protocols for two common methods.

Fluorescence Spectroscopy Titration

This method is used to determine the binding constant (Kd) and stoichiometry by monitoring the change in DAPI's fluorescence upon titration with DNA.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of DAPI (e.g., 1 mM in DMSO or water).

-

Prepare a concentrated stock solution of dsDNA (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately using UV absorbance at 260 nm.

-

Prepare a working solution of DAPI (e.g., 1 µM) in the same buffer.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 358 nm.

-

Set the emission wavelength to 461 nm (or scan a range, e.g., 400-600 nm).

-

Set appropriate excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Titration Procedure:

-

Place a known volume of the DAPI working solution into a quartz cuvette.

-

Record the initial fluorescence intensity (F0).

-

Add small, precise aliquots of the concentrated DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes).

-

Record the fluorescence intensity (F) after each addition.

-

Continue the titration until the fluorescence signal saturates (no significant increase upon further DNA addition).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence (ΔF = F - F0) against the total DNA concentration.

-

Analyze the binding isotherm using a suitable binding model (e.g., a one-site specific binding model) or perform a Scatchard analysis to determine the Kd and the number of binding sites.[4][17]

-

Figure 2: Experimental workflow for fluorescence titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd) in a single experiment.[18]

Experimental Protocol:

-

Sample Preparation:

-

Prepare highly concentrated and pure solutions of both DAPI (ligand) and DNA (macromolecule).

-

Crucially, both DAPI and DNA must be in identical, exhaustively dialyzed buffer solutions. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.[19]

-

A good starting point is to have the ligand concentration in the syringe be 10-15 times the macromolecule concentration in the cell.[20] For example, 25 µM DNA in the cell and 250-400 µM DAPI in the syringe.

-

Degas all solutions thoroughly immediately before the experiment to prevent air bubbles.[21]

-

-

Instrumentation Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Perform a control titration (e.g., buffer into buffer or ligand into buffer) to determine the heat of dilution.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration Procedure:

-

Load the DNA solution into the sample cell and the DAPI solution into the injection syringe.

-

Program a series of small, timed injections (e.g., 20-30 injections of 1-10 µL each).

-

Allow sufficient time between injections for the signal to return to baseline (e.g., 180-300 seconds).[19]

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Subtract the heat of dilution from the control experiment.

-

Plot the heat change per mole of injectant against the molar ratio of DAPI to DNA.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's software to calculate n (stoichiometry), Kd (dissociation constant), and ΔH (enthalpy change). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Applications in Research and Drug Development

Understanding the DAPI-DNA binding mechanism is fundamental to its application:

-

Cell and Nuclear Visualization: Its primary use is as a bright and specific nuclear counterstain in fluorescence microscopy and high-content screening.[3][22]

-

Cell Cycle and Apoptosis Analysis: The fluorescence intensity of DAPI is proportional to DNA content, allowing for cell cycle analysis by flow cytometry.[22] Apoptotic cells with fragmented DNA show reduced DAPI fluorescence.[3][22]

-

Competitive Binding Assays: DAPI can be used as a probe in screening assays for new drug candidates that target the DNA minor groove. A compound that displaces DAPI will cause a decrease in fluorescence, indicating competitive binding.

Conclusion

DAPI's interaction with DNA is a well-characterized process dominated by high-affinity binding to the minor groove of AT-rich sequences. This specificity, coupled with a dramatic fluorescence enhancement, underpins its widespread utility in molecular and cell biology. A thorough understanding of the binding thermodynamics and kinetics, as determined by techniques like fluorescence spectroscopy and ITC, is essential for its effective use in research and for the development of novel DNA-targeting therapeutics.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAPI binding to the DNA minor groove: a continuum solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of the DNA sequence d(CGTGAATTCACG)2 with DAPI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Fidabio [fidabio.com]

- 12. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. scispace.com [scispace.com]

- 15. Evidence for DAPI intercalation in CG sites of DNA oligomer [d(CGACGTCG)]2: a 1H NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Equilibrium binding of DAPI and 7-aminoactinomycin D to chromatin of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry [cureffi.org]

- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 21. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 22. bosterbio.com [bosterbio.com]

Unveiling the Nucleus: A Technical Guide to DAPI Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of DAPI (4′,6-diamidino-2-phenylindole) fluorescence, a cornerstone technique in cellular and molecular biology. We delve into the spectral properties, staining mechanisms, and practical applications of this widely used nuclear counterstain, offering detailed protocols and quantitative data to empower your research.

Core Principles of DAPI Fluorescence

DAPI is a blue-fluorescent dye that exhibits a strong and specific affinity for the minor groove of A-T rich regions of double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, DAPI undergoes a significant conformational change that results in a dramatic increase in its fluorescence quantum yield, making it an exceptional tool for visualizing cell nuclei.[2][3] The fluorescence enhancement is approximately 20-fold compared to its unbound state.[4][5]

The specificity of DAPI for dsDNA allows for clear and precise labeling of the nucleus with minimal cytoplasmic background.[4] While DAPI can also bind to RNA, its fluorescence emission is weaker and red-shifted to around 500 nm.[6] This differential binding and fluorescence profile further enhances its utility as a specific nuclear stain in multicolor imaging experiments.

Spectral Properties and Quantitative Data

The efficiency of DAPI fluorescence is dictated by its excitation and emission spectra. Understanding these properties is critical for selecting appropriate filter sets and light sources for fluorescence microscopy and flow cytometry.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~358 - 359 nm[4][6][7] | Bound to dsDNA |

| Emission Maximum (λem) | ~461 nm[4][6][7] | Bound to dsDNA |

| Molar Extinction Coefficient (ε) | ~27,000 cm⁻¹M⁻¹[8][9][10] | At ~342-353 nm |

| Quantum Yield (Φ) | ~0.92[9][11] | Bound to dsDNA |

| Fluorescence Lifetime (τ) | ~2.8 - 4 ns[12] | Bound to dsDNA |

Table 1: Key spectral and photophysical properties of DAPI bound to double-stranded DNA.

Mechanism of DAPI-DNA Interaction and Fluorescence

The following diagram illustrates the fundamental process of DAPI binding to DNA and the subsequent emission of fluorescence.

Experimental Protocols

Accurate and reproducible DAPI staining is contingent on well-defined protocols. Below are detailed methodologies for common applications.

DAPI Staining of Fixed Adherent Cells for Fluorescence Microscopy

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

-

Mounting medium (preferably with an antifade reagent)

-

Microscope slides and coverslips

Procedure:

-

Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If required for intracellular antibody staining, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. For nuclear staining alone, this step can sometimes be omitted.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Dilute the DAPI stock solution in PBS to a final working concentration of 100-500 ng/mL (typically around 300 nM).[8] Incubate the cells with the DAPI staining solution for 1-5 minutes at room temperature, protected from light.[6]

-

Final Washes: Wash the cells twice with PBS to remove unbound DAPI.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360/40 nm, Emission: ~460/50 nm).

DAPI Staining of Cells in Suspension for Flow Cytometry

Materials:

-

PBS

-

Fixative (e.g., 70% ethanol (B145695), cold)

-

DAPI staining buffer (e.g., PBS containing 100 µg/mL RNase A and 1-5 µg/mL DAPI)

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting: Harvest cells in suspension by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, detach them using trypsin or a cell scraper and then centrifuge.

-

Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding cold 70% ethanol dropwise. Incubate on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

-

DAPI Staining: Resuspend the cell pellet in the DAPI staining buffer. Incubate for 15-30 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for DAPI excitation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for preparing and imaging DAPI-stained fixed cells.

Conclusion

DAPI remains an indispensable tool in modern biological research, providing a simple, robust, and reliable method for nuclear visualization. Its well-characterized spectral properties, high quantum yield upon DNA binding, and straightforward staining protocols make it a versatile dye for a wide range of applications, from basic cell imaging to complex high-content screening and flow cytometry analyses. By understanding the core principles and adhering to optimized protocols, researchers can effectively leverage the power of DAPI to illuminate the intricacies of the cell nucleus.

References

- 1. The use of DAPI fluorescence lifetime imaging for investigating chromatin condensation in human chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualizing light-triggered release of molecules inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. DAPI - Wikipedia [en.wikipedia.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. DAPI | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Determination of affinity, stoichiometry and sequence selectivity of minor groove binder complexes with double-stranded oligodeoxynucleotides by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hellobio.com [hellobio.com]

- 12. Time-resolved fluorescence of DAPI in solution and bound to polydeoxynucleotides [escholarship.org]

The Specificity of DAPI for Nuclear Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a fluorescent stain that has become an indispensable tool in molecular and cellular biology for visualizing cell nuclei.[1] Its robust and specific staining of DNA, coupled with its bright blue fluorescence, makes it a cornerstone for a wide array of applications, from routine cell counting in culture to complex high-content screening and flow cytometry analyses.[2][3] This technical guide provides an in-depth exploration of the core principles governing DAPI's specificity for nuclear staining, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Principles of DAPI Staining

DAPI's utility as a nuclear stain is rooted in its strong binding affinity for double-stranded DNA (dsDNA), particularly in regions rich in adenine (B156593) and thymine (B56734) (A-T).[4][5] Upon binding to the minor groove of A-T rich sequences, DAPI undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue emission.[6][7]

Mechanism of Action: A Tale of Two Binding Modes

DAPI exhibits two primary modes of binding to nucleic acids, which are crucial to understanding its fluorescence properties and specificity:

-

Minor Groove Binding (High Affinity, High Fluorescence): DAPI shows a strong preference for the minor groove of B-DNA, especially at sequences containing at least two consecutive A-T base pairs.[8] This interaction is characterized by a high binding affinity and is responsible for the intense blue fluorescence typically observed in stained nuclei.[9] The binding of DAPI to the minor groove displaces water molecules, which contributes to the approximately 20-fold increase in fluorescence.[10][11]

-

Intercalation (Lower Affinity, Lower Fluorescence): In regions of DNA that are rich in guanine (B1146940) and cytosine (G-C), or at high DAPI concentrations where A-T sites are saturated, DAPI can bind via intercalation.[1][12] This mode of binding has a lower affinity and results in a non-fluorescent or significantly less fluorescent complex.[1] Evidence also suggests that DAPI can intercalate into AU-rich regions of RNA, though with a much lower quantum yield enhancement compared to dsDNA.[13]

This dual-binding mechanism is the primary determinant of DAPI's specificity for DNA within the nucleus, where long stretches of dsDNA provide ample binding sites for high-affinity minor groove interaction and subsequent fluorescence enhancement.

Quantitative Data on DAPI-Nucleic Acid Interactions

The following tables summarize key quantitative parameters of DAPI's interaction with DNA and RNA, providing a basis for understanding its specificity and optimizing staining protocols.

Table 1: Binding Affinity of DAPI for Nucleic Acids

| Target Sequence | Binding Mode | Dissociation Constant (Kd) / Binding Constant (Ka) | Reference(s) |

| AT-rich dsDNA | Minor Groove | Ka: ~10^7 M⁻¹ | [9] |

| GC-rich dsDNA | Intercalation | Ka: ~10^5 M⁻¹ | [9] |

| RNA (AU-rich) | Intercalation | Lower affinity than dsDNA | [6] |

Table 2: Fluorescence Properties of DAPI When Bound to Nucleic Acids

| Bound To | Fluorescence Enhancement | Quantum Yield (Φ) | Excitation Max (λex) | Emission Max (λem) | Fluorescence Lifetime | Reference(s) |

| dsDNA (AT-rich) | ~20-fold | ~0.92 | ~358 nm | ~461 nm | ~2.9 ns | [6][10][14] |

| dsDNA (GC-rich) | Significantly lower | Lower than AT-rich | - | - | Shorter than AT-rich | [14] |

| RNA | ~5-fold (20% of dsDNA) | Lower than dsDNA | ~358 nm | ~500 nm | - | [6][10][15] |

| Unbound DAPI | - | ~0.04 | - | - | - | [14] |

Experimental Protocols

Accurate and reproducible DAPI staining requires careful adherence to optimized protocols. The following are detailed methodologies for common applications.

Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

DAPI Stock Solution (e.g., 1 mg/mL in deionized water or DMF)

-

DAPI Working Solution (0.1-1 µg/mL in PBS)

-

Antifade Mounting Medium

Procedure:

-

Grow cells on coverslips in a culture dish.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with DAPI working solution (0.1-1 µg/mL) for 5-15 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

Image the slides using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Protocol 2: Staining of Live Adherent Cells for Fluorescence Microscopy

Materials:

-

Cell Culture Medium

-

DAPI Stock Solution (e.g., 1 mg/mL in deionized water or DMF)

-

DAPI Working Solution (1-10 µg/mL in pre-warmed cell culture medium)

Procedure:

-

Grow cells on an imaging-compatible plate or dish.

-

Prepare the DAPI working solution in pre-warmed cell culture medium. Note: Higher concentrations are often required for live-cell staining due to lower membrane permeability.[4]

-

Remove the existing culture medium from the cells.

-

Add the DAPI working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

-

Gently wash the cells twice with pre-warmed culture medium.

-

Image the cells immediately using a fluorescence microscope equipped for live-cell imaging with a DAPI filter set.

Protocol 3: Staining for Flow Cytometry (Cell Cycle Analysis)

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

70% Ethanol (B145695) (ice-cold)

-

DAPI Staining Solution (e.g., 1-5 µg/mL DAPI in PBS containing 0.1% Triton X-100 and RNase A)

Procedure:

-

Harvest cells and wash them once with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in the DAPI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cells on a flow cytometer equipped with a UV or violet laser for DAPI excitation.

Visualizing DAPI's Interaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed in this guide.

Caption: DAPI enters the cell and nucleus, where it preferentially binds to the minor groove of AT-rich DNA, resulting in strong blue fluorescence.

References

- 1. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 4. DAPI - Wikipedia [en.wikipedia.org]

- 5. betalifesci.com [betalifesci.com]

- 6. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

- 7. Crystal structure of the DNA sequence d(CGTGAATTCACG)2 with DAPI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of 4',6-diamidino-2-phenylindole (DAPI) to AT regions of DNA: evidence for an allosteric conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DAPI Counterstaining Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. scispace.com [scispace.com]

- 13. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to DAPI Dilactate Staining of Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] DAPI dilactate, a more water-soluble salt of DAPI, is extensively used for nuclear and chromosome staining in fluorescence microscopy and flow cytometry.[2][3] When DAPI binds to double-stranded DNA (dsDNA), its fluorescence is enhanced by approximately 20-fold.[1] While DAPI is a common tool for staining eukaryotic cells, its application in bacteriology requires a nuanced understanding of the structural and physiological differences between Gram-positive and Gram-negative bacteria. This guide provides a comprehensive overview of the principles, protocols, and challenges associated with using DAPI dilactate for staining these two major bacterial types.

The fundamental difference in the cell envelope structure between Gram-positive and Gram-negative bacteria is the primary determinant of DAPI staining efficacy. Gram-positive bacteria possess a thick, porous peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane that can act as a permeability barrier.[3][4][5] Furthermore, the presence of efflux pumps in both types of bacteria can actively transport DAPI out of the cell, affecting the final fluorescence intensity.[6][7][8]

This document outlines the mechanisms of DAPI uptake and efflux in bacteria, provides detailed experimental protocols for staining Gram-positive and Gram-negative bacteria, presents quantitative data in a comparative format, and offers troubleshooting guidance. Additionally, it includes diagrams to visualize the staining workflow and the cellular pathways involved.

Mechanism of Action and Differential Staining

The efficacy of DAPI staining in bacteria is a balance between the stain's ability to penetrate the cell envelope, its binding to bacterial DNA, and the rate of its potential extrusion by efflux pumps.

DAPI Penetration of Bacterial Cell Envelopes

The cell envelope presents the first major hurdle for DAPI.

-

Gram-Positive Bacteria: These bacteria have a thick peptidoglycan cell wall which is generally permeable to small molecules like DAPI.[9] However, for some species or under certain growth conditions, the cell wall can be less permeable, necessitating the use of permeabilizing agents.[10]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides and proteins, forms a significant barrier to the entry of many compounds, including DAPI.[4][9] This can result in less efficient staining compared to Gram-positive bacteria if the outer membrane is not compromised.

DAPI-DNA Binding

Once inside the cell, DAPI preferentially binds to A-T rich regions of the bacterial chromosome.[1] The fluorescence quantum yield of DAPI increases significantly upon binding to dsDNA.[11] The fluorescence intensity is proportional to the amount of DNA present in the cell, which can vary with the stage of the cell cycle and growth phase.[1][12]

The Role of Efflux Pumps

Both Gram-positive and Gram-negative bacteria possess efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including toxic compounds and dyes, out of the cell.[13] DAPI has been identified as a substrate for several bacterial efflux pumps:

-

In the Gram-negative bacterium Acinetobacter baumannii, the AbeM efflux pump is known to transport DAPI.[6]

-

In the Gram-positive bacterium Staphylococcus aureus, the QacA efflux pump, a member of the major facilitator superfamily (MFS), can extrude DAPI.[7][8]

The activity of these pumps can reduce the intracellular concentration of DAPI, leading to weaker fluorescence signals. The level of efflux pump expression can vary between species and in response to environmental stressors.

Data Presentation: Comparative Analysis of DAPI Staining

The following table summarizes the key differences and expected outcomes when staining Gram-positive and Gram-negative bacteria with DAPI dilactate. This information is synthesized from multiple sources and represents a generalized comparison.

| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria | Citation(s) |

| Cell Envelope Structure | Thick peptidoglycan layer, no outer membrane. | Thin peptidoglycan layer with an outer membrane. | [3][4][5] |

| DAPI Permeability | Generally permeable, but can be species-dependent. | Outer membrane can be a significant barrier. | [4][10] |

| Permeabilization Requirement | May be required for optimal staining in some species (e.g., with Triton X-100). | Often requires permeabilization (e.g., with formaldehyde (B43269), EDTA) to cross the outer membrane. | [10][14] |

| Expected Fluorescence Intensity | Can be bright, but may be affected by efflux pumps. | Often dimmer than Gram-positive bacteria without permeabilization, also subject to efflux. | [15] |

| Efflux Pump Activity | Efflux pumps (e.g., QacA in S. aureus) can extrude DAPI. | Efflux pumps (e.g., AbeM in A. baumannii) can extrude DAPI. | [6][7][8] |

| Growth Phase Dependency | Fluorescence intensity is higher in the log phase and lower in the stationary phase. | Fluorescence intensity is higher in the log phase and lower in the stationary phase. | [12] |

| Live vs. Dead Staining | Dead cells typically stain more brightly due to compromised membrane integrity. | Dead cells typically stain more brightly due to compromised membrane integrity. | [15] |

Experimental Protocols

The following protocols provide a starting point for staining Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Optimization of DAPI concentration and incubation time may be necessary for other species.

Preparation of DAPI Dilactate Stock Solution

-

Reagents and Materials:

-

DAPI dilactate powder

-

Deionized water (dH₂O) or dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

To prepare a 5 mg/mL DAPI stock solution, dissolve 10 mg of DAPI dilactate in 2 mL of dH₂O or DMF.[11]

-

Vortex thoroughly to dissolve. Sonication may aid in dissolving the powder in water.[11]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. For short-term storage (a few weeks), it can be kept at 4°C.[1]

-

Staining Protocol for Gram-Positive Bacteria (e.g., Staphylococcus aureus)

-

Reagents and Materials:

-

Bacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., PBS with 0.1% Triton X-100)

-

DAPI working solution (e.g., 1-15 µg/mL in PBS)

-

Microcentrifuge and tubes

-

Microscope slides and coverslips

-

Mounting medium

-

Fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm)

-

-

Procedure:

-

Harvest bacteria from the culture by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Wash the cell pellet once with PBS and resuspend in PBS.

-

(Fixation) Add fixative solution and incubate for 15-20 minutes at room temperature. Note: Fixation can cause cells to clump.[16]

-

Centrifuge and wash the cells twice with PBS to remove the fixative.

-

(Optional Permeabilization) Resuspend the cell pellet in permeabilization buffer and incubate for 10-15 minutes at room temperature. Centrifuge and wash once with PBS.

-

Resuspend the cell pellet in the DAPI working solution (a concentration of 12-15 µg/mL for 30 minutes at room temperature is a good starting point for live or killed bacteria).[15]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Centrifuge and wash the cells twice with PBS to remove unbound DAPI.

-

Resuspend the final pellet in a small volume of PBS or mounting medium.

-

Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.

-

Visualize using a fluorescence microscope.

-

Staining Protocol for Gram-Negative Bacteria (e.g., Escherichia coli)

-

Reagents and Materials:

-

Same as for Gram-positive bacteria. Consider having a permeabilization agent like EDTA available.

-

-

Procedure:

-

Follow steps 1 and 2 from the Gram-positive protocol.

-

(Fixation/Permeabilization) For E. coli, formaldehyde treatment alone can be sufficient for permeabilization.[10] Incubate cells in a fixative solution (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

-

Centrifuge and wash the cells twice with PBS.

-

Resuspend the cell pellet in the DAPI working solution (a concentration of 12-15 µg/mL for 30 minutes at room temperature is a good starting point).[15]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Centrifuge and wash the cells twice with PBS.

-

Resuspend and mount as described in the Gram-positive protocol (steps 9-10).

-

Visualize using a fluorescence microscope.

-

Mandatory Visualizations

Logical Pathway of DAPI Staining in Bacteria

Caption: Logical pathway of DAPI staining in Gram-positive vs. Gram-negative bacteria.

Experimental Workflow for Comparative Staining

Caption: Experimental workflow for comparing DAPI staining in bacteria.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |

| No or very weak fluorescence in Gram-negative bacteria | The outer membrane is acting as a permeability barrier. | Treat cells with a permeabilizing agent like formaldehyde or EDTA. Increase DAPI concentration or incubation time. | [10][14] |

| Weak fluorescence in Gram-positive bacteria | The cell wall of the specific species is not readily permeable. Efflux pumps are highly active. | Try a mild permeabilization with Triton X-100. Ensure cells are in the log phase of growth. | [10][12] |

| High background fluorescence | DAPI concentration is too high, leading to non-specific binding. Insufficient washing. | Perform a titration to find the optimal DAPI concentration. Increase the number and duration of wash steps. | [10] |

| Cells are clumping | Fixation (especially with paraformaldehyde) can cause cell aggregation. | Gently sonicate or vortex the sample before staining. Dilute the cell suspension. | [16] |

| Fluorescence intensity is inconsistent | Cells are from different growth phases (log vs. stationary). | Standardize the protocol to always use cells from the same growth phase, preferably mid-log. | [12] |

| Photobleaching or color shift | DAPI can undergo photoconversion under UV excitation, leading to fluorescence in other channels (e.g., green). | Minimize exposure to the excitation light. Image other channels before the DAPI channel if possible. Use an anti-fade mounting medium. | [15] |

Conclusion

DAPI dilactate is a valuable tool for staining bacterial DNA. However, its application requires careful consideration of the fundamental differences between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria often necessitates permeabilization for effective staining, while the thick peptidoglycan of Gram-positive bacteria can also present a barrier in some cases. Furthermore, the activity of efflux pumps in both bacterial types can significantly impact the final fluorescence intensity. For quantitative studies, it is crucial to standardize protocols, particularly regarding the bacterial growth phase, and to be aware of the potential for underestimation of bacterial numbers or biovolume compared to other stains. By understanding these factors and optimizing staining protocols accordingly, researchers can successfully employ DAPI dilactate for the visualization and analysis of both Gram-positive and Gram-negative bacteria.

References

- 1. DAPI | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Gram Positive vs Gram Negative Bacteria | ORAPI Asia [orapiasia.com]

- 4. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii [mdpi.com]

- 7. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]

- 8. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Determination of DNA Content of Aquatic Bacteria by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Variations in the fluorescence intensity of intact DAPI-stained bacteria and their implications for rapid bacterial quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efflux pump - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. biotium.com [biotium.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicity of DAPI in Live Cells at Working Concentrations

Introduction

DAPI (4′,6-diamidino-2-phenylindole) is a cornerstone fluorescent stain in molecular and cellular biology, prized for its high specificity for DNA and its bright, distinct blue fluorescence.[1] It is routinely used for nuclear counterstaining in fixed-cell immunofluorescence, cell counting, and for assessing apoptosis and the cell cycle.[2][3] However, its application in live-cell imaging is fraught with complexity. While DAPI can penetrate the membranes of living cells, its use is limited by its potential toxicity and variable staining efficiency.[2][4] This guide provides a comprehensive technical overview of DAPI's toxicity to live cells at typical working concentrations, offering quantitative data, detailed experimental protocols, and a discussion of less-toxic alternatives to inform experimental design.

Mechanism of Action and Permeability

DAPI exerts its fluorescent properties by binding strongly to the minor groove of double-stranded DNA, with a particular affinity for Adenine-Thymine (A-T) rich regions.[1][5] Upon binding, its fluorescence quantum yield increases approximately 20-fold, with an excitation maximum around 358 nm and an emission peak at 461 nm.[4][6]

A critical distinction for its use in imaging is its permeability across cell membranes.

-

Fixed Cells: In fixed and permeabilized cells, the cellular and nuclear membranes are compromised, allowing DAPI to readily access and stain the nuclear DNA. This results in consistent, bright, and reliable staining.[2][7]

-

Live Cells: Intact, healthy cell membranes are significantly less permeable to DAPI.[2][5] Consequently, staining live cells requires higher concentrations or longer incubation times to achieve a detectable signal.[3][5] This limited permeability is also the basis for its use as a viability dye in flow cytometry, where it is largely excluded by live cells but readily enters dead cells with compromised membranes.[6][8] However, even in live cells, DAPI can eventually enter, which is the primary source of its toxicity.[6]

DAPI Toxicity Profile in Live Cells

The utility of DAPI for live-cell applications is a trade-off between staining efficacy and cellular toxicity. It is widely acknowledged that DAPI is toxic to live cells, particularly with extended exposure, and is a known mutagen that requires careful handling.[4][9] The primary factors influencing its toxicity are concentration and incubation duration. Prolonged exposure or high concentrations can lead to cytotoxic effects, cell cycle arrest, and apoptosis.[1][3] Therefore, for live-cell applications, it is crucial to use the lowest possible concentration and the shortest incubation time that provides an adequate signal.[2]

Data Presentation: DAPI Working Concentrations and Observed Effects

The appropriate concentration of DAPI is highly dependent on the experimental context, primarily whether the cells are live or fixed.

| Application | Recommended Concentration | Incubation Time | Reported Effects & Considerations | Citations |

| Live-Cell Staining (Microscopy) | <1 µg/mL to 10 µg/mL | 5 - 15 minutes | Staining efficiency is lower than in fixed cells.[2] Higher concentrations are needed for entry but increase toxicity.[5][10] Cytotoxic effects increase with prolonged exposure.[1] | [2][5][10][11] |

| Fixed-Cell Staining (Microscopy) | 0.1 - 1 µg/mL (300 nM is a common starting point) | 5 - 10 minutes | Provides excellent, bright, and consistent nuclear staining with low background. | [1][2][11] |

| Flow Cytometry (Viability Gating) | Variable (used to exclude dead cells) | Short (added just before analysis) | Ideal for quick viability gating of unfixed cells. It is excluded by live cells with intact membranes.[8] | [6][8] |

Experimental Protocols

To minimize toxicity in live-cell imaging, protocols must be carefully optimized. Below are detailed methodologies for both live and fixed-cell staining.

Protocol 1: Live-Cell Staining with DAPI (Toxicity Minimization)

This protocol is intended for short-term endpoint assays. For long-term imaging, less toxic alternatives are strongly recommended.

-

Preparation of DAPI Stock Solution:

-

Prepare a 1 mg/mL stock solution of DAPI in deionized water or DMSO.

-

Aliquot and store at -20°C, protected from light. DAPI is stable for several months under these conditions.

-

-

Preparation of Working Solution:

-

Dilute the stock solution in complete cell culture medium to a final working concentration. Start with a low concentration (e.g., <1 µg/mL) and optimize as needed.[2] For applications requiring higher signal, concentrations up to 10 µg/mL may be used, but with the expectation of increased toxicity.[11]

-

-

Cell Staining:

-

Imaging:

-

Proceed to imaging immediately. While washing is not strictly necessary as unbound DAPI has low fluorescence, a gentle wash with pre-warmed PBS or media can reduce background if needed.[11]

-

Use a fluorescence microscope equipped with a UV excitation filter (approx. 360 nm) and a blue emission filter (approx. 460 nm).

-

Protocol 2: Fixed-Cell Staining with DAPI (Standard Counterstain)

-

Cell Fixation and Permeabilization:

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash cells three times with PBS.

-

Permeabilize cells if required for antibody staining (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).

-

-

Preparation of Working Solution:

-

Dilute the DAPI stock solution (1 mg/mL) in PBS to a final concentration of 0.1 to 1 µg/mL.[1]

-

-

Staining:

-

Add the DAPI working solution to the fixed cells.

-

Incubate for 5-10 minutes at room temperature, protected from light.[1]

-

-

Washing and Mounting:

Visualization of Experimental Workflows

DAPI Cytotoxicity Assessment Workflow

The following diagram illustrates a typical workflow to evaluate the toxicity of DAPI on a given live cell line. This process involves exposing cells to varying concentrations of DAPI and assessing viability over time.

Caption: Workflow for determining DAPI's concentration- and time-dependent toxicity in live cells.

Cellular Effects and Signaling

While DAPI's primary mechanism of toxicity is its interference with DNA replication and function due to its binding nature, it is more commonly used as a tool to visualize cellular processes induced by other agents rather than being the primary subject of toxicity studies itself. For example, DAPI is used to observe chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis.[1][12] It is also used in cell cycle analysis to quantify DNA content, allowing researchers to identify populations of cells in G1, S, and G2/M phases and to detect cell cycle arrest.[3] Studies investigating DNA damage often use DAPI as a counterstain to visualize the nucleus alongside markers of damage like γH2AX.[13][14][15]

Alternatives to DAPI for Live-Cell Nuclear Staining

Given the inherent toxicity of DAPI, several alternatives have been developed that are better suited for long-term live-cell imaging. The choice of stain should be guided by the specific requirements of the experiment, including the duration of imaging and the sensitivity of the cell type.

Comparison of Common Nuclear Stains for Live Cells

| Stain | Permeability (Live Cells) | Relative Toxicity | Key Advantages | Key Disadvantages | Citations |

| DAPI | Poor / Limited | High | Inexpensive; effective for quick viability assays (dead cell stain). | Toxic to live cells; inefficient staining requires higher concentrations. | [2][5][9] |

| Hoechst 33342 | Good | Moderate | More cell-permeant and generally less toxic than DAPI for live imaging. | Can still induce apoptosis and affect DNA function over time. | [5][7][11][16] |

| NucSpot® Live Stains | Excellent | Low | Specifically designed for live cells; low toxicity allows for long-term imaging; available in multiple colors. | Higher cost. | [11][17] |

| EarlyTox™ Live Red Dye | Excellent | Low | Cell-permeant; spectrally distinct from GFP/FITC channels. | Stains all nuclei regardless of viability; serves as a counterstain, not a viability marker. | [18] |

Conclusion

DAPI remains an invaluable tool for nuclear staining in fixed samples, but its use in live-cell imaging must be approached with caution. Its toxicity is directly related to its concentration and the duration of exposure. For applications like flow cytometry where DAPI serves as a marker for dead cells with compromised membranes, the exposure is brief and toxicity to the live population is minimal. However, for live-cell microscopy, DAPI can induce cytotoxicity and interfere with normal cellular processes.

Key Takeaways:

-

For short-term, endpoint live-cell assays: DAPI can be used, but at the lowest effective concentration (<1 µg/mL) and for the shortest possible incubation time (<15 minutes).[1][2]

-

For long-term live-cell imaging or studies on sensitive processes (e.g., cell division, migration): The use of DAPI is strongly discouraged. Less toxic alternatives such as Hoechst 33342 (for shorter-term live imaging) or newer generation dyes like NucSpot® Live stains (for long-term imaging) are superior choices.[5][11]

-

Always validate: The specific toxicity of DAPI can be cell-type dependent. It is essential to perform preliminary dose-response and time-course experiments to determine the optimal, least-toxic staining conditions for your specific cellular model.

References

- 1. astorscientific.us [astorscientific.us]

- 2. betalifesci.com [betalifesci.com]

- 3. bosterbio.com [bosterbio.com]

- 4. DAPI - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. researchgate.net [researchgate.net]

- 8. bioradiations.com [bioradiations.com]

- 9. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]

- 10. abbkine.com [abbkine.com]

- 11. biotium.com [biotium.com]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Staphylococcus aureus induces DNA damage in host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Staining cells with DAPI or Hoechst - PombeNet Forsburg Lab [dornsife.usc.edu]

- 17. biotium.com [biotium.com]

- 18. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]

Visualizing Mitochondrial DNA: An In-depth Technical Guide to DAPI Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4',6-diamidino-2-phenylindole (DAPI) staining for the visualization of mitochondrial DNA (mtDNA). It delves into the underlying principles, offers detailed experimental protocols, and presents quantitative data to enable researchers to effectively utilize this technique in their studies.

Introduction to DAPI and Mitochondrial DNA

Mitochondrial DNA is a small, circular genome located within the mitochondrial matrix that plays a critical role in cellular respiration and energy production. Visualizing mtDNA is crucial for understanding mitochondrial function, dynamics, and its role in various diseases. DAPI is a fluorescent stain that strongly binds to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA)[1][2]. While extensively used as a nuclear counterstain, DAPI can also be employed to visualize mtDNA, often appearing as discrete puncta within the cytoplasm[3][4].

When bound to dsDNA, DAPI's fluorescence is significantly enhanced, exhibiting an absorption maximum around 358 nm and an emission maximum at approximately 461 nm, resulting in a bright blue fluorescence[1][5][6]. Although DAPI can stain both nuclear DNA (nDNA) and mtDNA, careful optimization of staining conditions allows for the specific visualization of mtDNA nucleoids[3][7].

Mechanism of DAPI Staining for mtDNA

DAPI's ability to stain mtDNA relies on its capacity to permeate both the plasma and mitochondrial membranes to access the mitochondrial matrix. The intensity of DAPI staining is dependent on the condensation state of the DNA[8]. In living cells, DAPI shows a preference for mtDNA over nDNA, though some nuclear staining is still observed[9]. This preferential staining in live cells is not fully understood but may be related to differences in DNA accessibility and concentration within the two compartments.

It is important to note that DAPI is not specific to mtDNA and will also stain nDNA. Therefore, co-localization with a mitochondrial-specific marker, such as MitoTracker Red or an antibody against a mitochondrial protein like TOM20, is often necessary to confirm that the observed cytoplasmic puncta are indeed within the mitochondria[3][10].

Quantitative Data for DAPI Staining

The following tables summarize key quantitative parameters for successful DAPI staining of mtDNA.

Table 1: Spectral Properties of DAPI

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (DNA-bound) | 358 | [1][6] |

| Emission Maximum (DNA-bound) | 461 | [1][6] |

| Excitation Maximum (Free dye) | 340 | [11] |

| Emission Maximum (Free dye) | 488 | [11] |

Table 2: Recommended DAPI Concentrations and Incubation Times

| Application | Cell State | Recommended Concentration | Incubation Time | Reference |

| mtDNA Visualization | Live Cells | 1 µg/mL (very low concentrations also reported) | 10-15 minutes | [4][7][12] |

| General Nuclear Staining | Fixed Cells | 0.1 - 1 µg/mL (300 nM) | 5-10 minutes | [5][12][13] |

| General Nuclear Staining | Live Cells | 10 µg/mL | 10 minutes | [6][14] |

| Flow Cytometry | Fixed Cells | 0.4 - 1.6 µg/mL | 15 minutes | [11] |

Experimental Protocols

Protocol for DAPI Staining of mtDNA in Fixed Cells

This protocol is suitable for visualizing both nDNA and mtDNA in fixed cells. Co-staining with a mitochondrial marker is highly recommended.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)[13][15]

-

DAPI working solution (0.1-1 µg/mL in PBS)[12]

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells on coverslips or in imaging-compatible plates.

-

Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing DAPI to access intracellular structures.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Incubate the cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light[12].

-